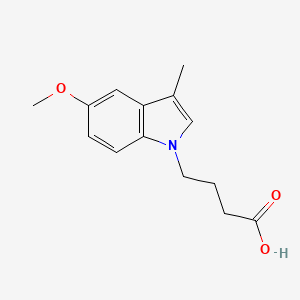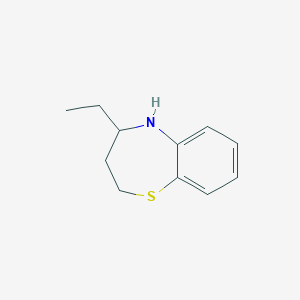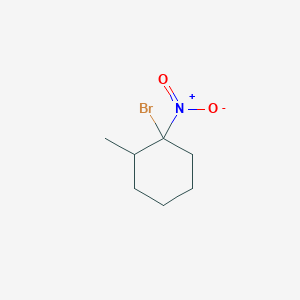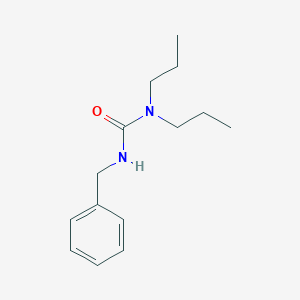
Urea, N'-(phenylmethyl)-N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-(phenylmethyl)-N,N-dipropyl- is a derivative of urea, a compound widely used in various fields such as agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-(phenylmethyl)-N,N-dipropyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These intermediates can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe . Alternative methods that avoid the use of phosgene are being developed to improve the sustainability of industrial production.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(phenylmethyl)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the urea derivative into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: N-substituted ureas can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Urea, N’-(phenylmethyl)-N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study protein denaturation and interactions due to its ability to disrupt hydrogen bonds.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Urea, N’-(phenylmethyl)-N,N-dipropyl- involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can disrupt protein structures by interfering with hydrogen bonding, leading to denaturation . This property makes it useful in studying protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylurea: Another N-substituted urea with two phenyl groups attached to the nitrogen atoms.
N,N’-Diethylurea: A derivative with two ethyl groups instead of propyl groups.
N,N’-Dimethylurea: A simpler derivative with two methyl groups.
Uniqueness
Urea, N’-(phenylmethyl)-N,N-dipropyl- is unique due to the presence of both phenylmethyl and propyl groups, which confer distinct chemical properties and reactivity compared to other N-substituted ureas. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .
Properties
CAS No. |
100906-79-4 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-benzyl-1,1-dipropylurea |
InChI |
InChI=1S/C14H22N2O/c1-3-10-16(11-4-2)14(17)15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,15,17) |
InChI Key |
GCEAYZPQYUUXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


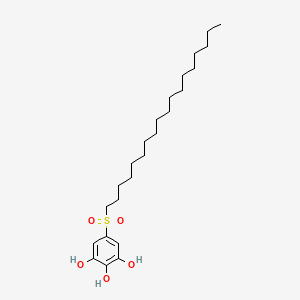
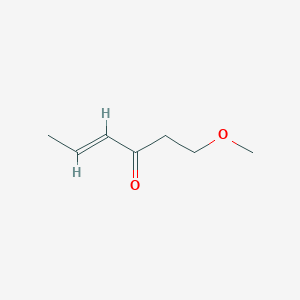


![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
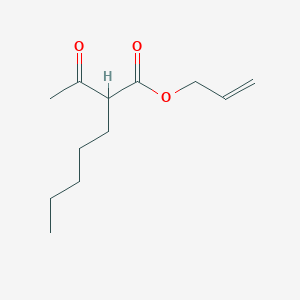
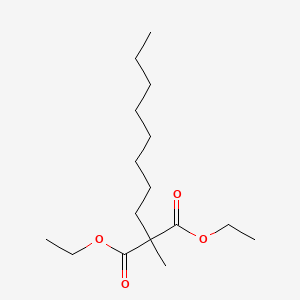
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)

